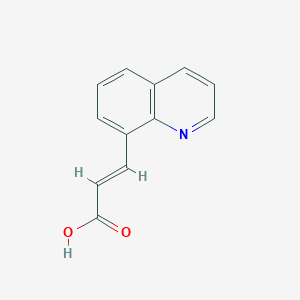

3-Quinolin-8-ylacrylic acid

Description

Contextual Significance within Heterocyclic Chemistry

The quinoline (B57606) scaffold itself is a "privileged structure" in medicinal chemistry, meaning its derivatives have a proven track record of diverse biological activities. nih.gov Quinolines are fundamental components in the synthesis of a wide array of compounds, including pharmaceuticals, dyes, and agrochemicals. futuremarketinsights.comresearchgate.nettandfonline.com The incorporation of an acrylic acid side chain at the 8-position of the quinoline ring introduces additional reaction sites, allowing for further functionalization and the creation of more complex molecules. smolecule.com This structural feature enhances the potential for developing novel compounds with tailored properties.

The broader class of quinoline derivatives has been extensively studied for a multitude of applications, including their use as antimicrobial, anti-inflammatory, and antimalarial agents. nih.govfuturemarketinsights.come-journals.in The presence of the quinoline nucleus is a key factor in the therapeutic applications of many synthetic drugs. futuremarketinsights.com Furthermore, the unique photophysical properties of certain quinoline derivatives have led to their investigation as fluorescent probes and materials for organic light-emitting diodes (OLEDs) and solar cells. smolecule.comnih.govresearchgate.netresearchgate.net

Overview of Academic Research Trajectories for Quinoline-Acrylic Acid Derivatives

Academic research on quinoline-acrylic acid derivatives has followed several promising trajectories, primarily driven by their potential in medicinal chemistry and materials science.

Medicinal Chemistry: A significant area of investigation involves the synthesis and evaluation of various substituted quinoline-acrylic acids for their potential therapeutic properties. For instance, derivatives of 3-(quinolin-3-yl)acrylates have been identified as potent maxi-K channel openers. e-journals.in Research has also focused on creating novel derivatives through reactions like the Knoevenagel condensation to produce compounds with potential antimicrobial, antimalarial, and anti-inflammatory activities. e-journals.in The development of efficient and environmentally friendly synthesis methods, such as microwave-assisted reactions, has also been a key focus. tandfonline.come-journals.in

Materials Science: The application of quinoline derivatives in third-generation photovoltaics is a growing area of research. nih.govresearchgate.net The ability to tune the optoelectronic properties of these compounds through synthetic modifications makes them attractive candidates for use in dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govresearchgate.net Researchers are exploring how different functional groups on the quinoline and acrylic acid components affect the absorption spectra and energy levels of the resulting molecules, aiming to improve the efficiency of photovoltaic devices. nih.govresearchgate.net

Synthetic Methodology: A considerable portion of the research is dedicated to the development of new and improved methods for synthesizing quinoline and its derivatives. tandfonline.comnih.gov This includes the use of various catalysts and green chemistry approaches to enhance reaction yields and reduce environmental impact. tandfonline.com For example, methods have been developed for the synthesis of quinolin-4-ones using transition metal-catalyzed reactions and N-heterocyclic carbenes. nih.gov

The following interactive data table provides a summary of key research findings related to quinoline-acrylic acid derivatives and their broader chemical class.

| Compound/Derivative Class | Key Research Finding | Potential Application Area | Citation |

| 3-Quinolin-8-ylacrylic acid | A heterocyclic compound with a quinoline ring and an acrylic acid side chain. | Building block for synthesis | vulcanchem.combldpharm.comechemi.com |

| Quinoline Derivatives | Possess a wide range of biological activities. | Medicinal Chemistry | nih.gov |

| 3-(Quinolin-3-yl)acrylates | Identified as potent maxi-K channel openers. | Medicinal Chemistry | e-journals.in |

| Substituted 3-(2-chloroquinolin-3-yl)acrylic acid | Synthesized via Knoevenagel condensation for potential pharmacological use. | Medicinal Chemistry | e-journals.in |

| Quinoline Derivatives | Investigated for use in dye-sensitized and polymer solar cells. | Materials Science | nih.govresearchgate.net |

| (E)-2-cyano-3-(quinolin-4-yl)acrylic acid | Studied as a potential matrix for mass spectrometry. | Analytical Chemistry | semanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-quinolin-8-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEIJAGBFCDWPA-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)/C=C/C(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281988 | |

| Record name | (2E)-3-(8-Quinolinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754190-58-4 | |

| Record name | (2E)-3-(8-Quinolinyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754190-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(8-Quinolinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Quinolin 8 Ylacrylic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, readily available starting materials. For 3-Quinolin-8-ylacrylic acid, the analysis reveals two primary strategic disconnections that simplify its structure into key precursors. The first disconnection breaks the acrylic acid side chain from the quinoline (B57606) core, while the second involves the construction of the quinoline ring system itself.

A logical retrosynthetic pathway for this compound involves disconnecting the carbon-carbon double bond of the acrylic acid moiety. This leads back to two key synthons: an electrophilic quinoline-8-carbaldehyde and a nucleophilic two-carbon unit equivalent to acetic acid. This strategy identifies quinoline-8-carbaldehyde as a crucial intermediate. ambeed.com

Further disconnection of quinoline-8-carbaldehyde focuses on the elaboration of the heterocyclic quinoline ring.

The synthesis of the quinoline ring is a well-established area of heterocyclic chemistry, with several named reactions available for its construction. iipseries.org The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies for synthesizing the quinoline-8-carbaldehyde precursor include:

Skraup Synthesis : This is a widely used method that involves reacting an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. vedantu.comnumberanalytics.comuop.edu.pk The reaction is highly exothermic. uop.edu.pk To produce an 8-substituted quinoline, an appropriately substituted ortho-aniline would be the required starting material.

Doebner-von Miller Reaction : This method is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. iipseries.orgwikipedia.orgsynarchive.com

Friedländer Synthesis : This approach involves the condensation of an o-aminobenzaldehyde or o-aminobenzoketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to a carbonyl). vedantu.comnumberanalytics.comuop.edu.pk It is known for its simplicity and often proceeds under milder conditions. numberanalytics.com

Combes Quinoline Synthesis : This reaction utilizes the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.org

These classical methods provide reliable pathways to the quinoline core, which can then be functionalized to yield the target quinoline-8-carbaldehyde intermediate.

The introduction of the acrylic acid side chain onto the quinoline-8-carbaldehyde precursor is most effectively achieved through condensation reactions that form a new carbon-carbon double bond. The retrosynthetic disconnection C=C points directly towards olefination strategies.

The most prominent and logical approach is the Knoevenagel condensation . lbp.worldwikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, followed by dehydration. lbp.worldwikipedia.org For the synthesis of this compound, quinoline-8-carbaldehyde serves as the carbonyl component, and an active methylene compound like malonic acid provides the two-carbon unit and the carboxylic acid function. wikipedia.orge-journals.in This pathway is highly efficient for forming the requisite α,β-unsaturated carboxylic acid structure.

Approaches for the Quinoline Ring System Elaboration

Classical and Modern Synthetic Routes

The forward synthesis of this compound is primarily accomplished by leveraging condensation reactions, which build upon the key intermediate, quinoline-8-carbaldehyde.

The formation of the acrylic acid group attached to the quinoline ring at the 8-position is a critical step that relies on the reactivity of the aldehyde group in quinoline-8-carbaldehyde.

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation. lbp.world It is defined as a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine (B92270). wikipedia.org

In the context of this compound synthesis, the reaction involves the condensation of quinoline-8-carbaldehyde with an active methylene compound. A closely related transformation, the Knoevenagel condensation of various 2-chloro-3-formylquinolines with malonic acid, has been shown to proceed in excellent yields under microwave irradiation with pyridine as a catalyst. e-journals.in This demonstrates the applicability of this method for synthesizing quinoline-acrylic acid derivatives. e-journals.in

The Doebner modification is a specific variant of the Knoevenagel condensation where pyridine is used as the solvent, and one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.org A key feature of the Doebner modification is that the initial condensation product undergoes decarboxylation, directly yielding the α,β-unsaturated acid. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2-Chloro-3-formyl quinoline | Malonic acid | Pyridine, Microwave (70s) | 3-(2-Chloroquinolin-3-yl)acrylic acid | 94% | e-journals.in |

| 2-Chloro-6-methyl-3-formyl quinoline | Malonic acid | Pyridine, Microwave (70s) | 3-(2-Chloro-6-methylquinolin-3-yl)acrylic acid | 92% | e-journals.in |

| 2-Chloro-6-methoxy-3-formyl quinoline | Malonic acid | Pyridine, Microwave (70s) | 3-(2-Chloro-6-methoxyquinolin-3-yl)acrylic acid | 90% | e-journals.in |

| 2-Chloro-8-methyl-3-formyl quinoline | Malonic acid | Pyridine, Microwave (70s) | 3-(2-Chloro-8-methylquinolin-3-yl)acrylic acid | 91% | e-journals.in |

Table 1: Representative examples of Knoevenagel condensation for the synthesis of substituted quinolinyl acrylic acids, analogous to the synthesis of this compound. e-journals.in

Malonic acid is the quintessential active methylene compound for the synthesis of α,β-unsaturated carboxylic acids from aldehydes via the Knoevenagel-Doebner reaction. wikipedia.orge-journals.in The two carboxylic acid groups in malonic acid strongly activate the central methylene (CH₂) group, making its protons acidic enough to be removed by a weak base like pyridine. wikipedia.org

The mechanism involves the formation of an enolate from malonic acid, which then acts as the nucleophile, attacking the carbonyl carbon of quinoline-8-carbaldehyde. The resulting aldol-type adduct readily undergoes dehydration to form a quinolinylidenemalonic acid intermediate. Under the reaction conditions, particularly with heating, this intermediate loses a molecule of carbon dioxide (decarboxylation) to afford the final product, this compound. wikipedia.org This one-pot condensation and decarboxylation sequence makes the use of malonic acid a highly efficient and atom-economical method. e-journals.in

Knoevenagel Condensation and Variants

Palladium-Catalyzed Coupling Reactions: Heck Reaction

The Heck reaction stands as a pivotal method for the synthesis of this compound and its derivatives. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an alkene. nih.govresearchgate.net In the context of synthesizing quinoline-containing acrylic acids, a common pathway is the reaction of a halo-substituted quinoline with acrylic acid or its esters. nih.govnih.gov

A modified Larock method provides a one-pot synthesis of substituted quinolines through a Heck reaction of 2-bromoanilines and allylic alcohols, which is then followed by dehydrogenation. organic-chemistry.org This approach highlights the versatility of palladium catalysis in constructing the quinoline scaffold which can then be further functionalized. Research has also demonstrated the Heck reaction of 2-iodoanilines with acrylic acid, catalyzed by palladium supported on nickel ferrite, as a heterogeneous and recyclable method. nih.gov

The reaction conditions for the Heck reaction can be optimized for efficiency. For instance, a gram-scale synthesis of a related compound, ethyl (E)-3-(naphthalen-2-yl)but-2-enoate, was achieved using a palladium catalyst (Pd EnCat® 40), sodium acetate (B1210297) as a base, and tetraethylammonium (B1195904) chloride in ethanol (B145695), heated by microwave radiation. nih.gov This demonstrates a move towards greener and more efficient protocols.

Table 1: Examples of Heck Reaction Conditions for Quinoline Derivatives

| Catalyst | Reactants | Solvent | Base | Conditions | Yield | Reference |

| Pd EnCat® 40 | 2-bromonaphthalene, ethyl crotonate | Ethanol | AcONa | Microwave, 140°C, 30 min | High | nih.gov |

| Pd(OAc)2 | Methyl 2-iodobenzoate, allylic alcohol | CH3CN | Et3N | 1 mol% catalyst, 1 h | — | rug.nl |

| Pd supported on nickel ferrite | 2-iodoaniline, acrylic acid | — | — | Heterogeneous | — | nih.gov |

| Allylpalladium(II) chloride dimer | 2-bromoanilines, allylic alcohols | — | — | Followed by DIAD dehydrogenation | Improved | organic-chemistry.org |

Quinoline Ring Construction Strategies (e.g., Skraup Synthesis)

The Skraup synthesis is a classic and commercially significant method for constructing the quinoline ring system. uop.edu.pkiipseries.org It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pkwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. uop.edu.pkiipseries.org While effective, the reaction can be highly exothermic and requires careful control, often with the addition of ferrous sulfate (B86663) to moderate the process. uop.edu.pkorgsyn.org

Alternative methods for quinoline synthesis include the Doebner-von Miller reaction, which is a variation of the Skraup synthesis, and the Friedlander synthesis, which involves the condensation of an o-aminobenzaldehyde with a compound containing a reactive methylene group. uop.edu.pkiipseries.org More contemporary strategies focus on multi-component reactions that allow for the construction of complex quinoline derivatives in a single step from simple starting materials. organic-chemistry.orgrsc.orgresearchgate.netrsc.org For example, a three-component reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate in water, mediated by Montmorillonite K-10 clay, provides a green and efficient route to 2-substituted quinolines. researchgate.net

Table 2: Overview of Quinoline Ring Construction Strategies

| Synthesis Method | Key Reactants | Key Reagents/Catalysts | Characteristics |

| Skraup Synthesis | Aniline, Glycerol | H2SO4, Oxidizing agent (e.g., Nitrobenzene) | Classic method, can be violent, requires moderation. uop.edu.pkwikipedia.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Acid (e.g., HCl) | Produces substituted quinolines. iipseries.org |

| Friedlander Synthesis | o-Aminobenzaldehyde, Acetaldehyde | Base (e.g., alkali) | Condensation reaction. uop.edu.pk |

| Multi-component Reaction | Aniline, Aldehyde, Ethyl 3,3-diethoxypropionate | Montmorillonite K-10 | Green, one-pot synthesis in water. researchgate.net |

Wittig Reactions for Stereoselective Acrylic Acid Formation

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, making it highly suitable for synthesizing acrylic acid derivatives with defined stereochemistry. wikipedia.orgpressbooks.publibretexts.org The reaction involves an aldehyde or ketone reacting with a phosphorus ylide (a Wittig reagent). pressbooks.pubmasterorganicchemistry.com A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, avoiding the formation of isomeric mixtures that can occur in other alkene synthesis methods like alcohol dehydration. pressbooks.publibretexts.org

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used. wikipedia.org

Stabilized ylides , which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.org

Non-stabilized ylides (e.g., where R is an alkyl group) tend to produce (Z)-alkenes. wikipedia.org

Semi-stabilized ylides (e.g., where R is an aryl group) often result in poor (E)/(Z) selectivity. wikipedia.org

For the synthesis of this compound, the reaction would involve 8-quinolinecarboxaldehyde (B1295770) and a phosphorus ylide derived from a haloacetic acid ester, followed by hydrolysis. The choice of ylide and reaction conditions can be tailored to achieve the desired (E) or (Z) isomer of the acrylic acid. Modifications to the standard Wittig reaction, such as the Schlosser modification, can be employed to favor the formation of the (E)-alkene even with non-stabilized ylides. wikipedia.orgharvard.edu

Multi-component Reaction Pathways

Several named MCRs are utilized for quinoline synthesis, including the Povarov, Gewald, and Ugi reactions. rsc.org For instance, a four-component reaction to produce tetrahydrospiro[indoline-3,2´-quinoline] derivatives has been developed using a bimetallic ZnFe2O4 nanopowder as a dual Lewis acid-base catalyst. nih.gov Another example is a three-component synthesis of quinolinone derivatives using aromatic aldehydes, an amine, and Meldrum's acid, catalyzed by sulfamic acid. mdpi.com

The synthesis of quinoline-4-carboxylic acid derivatives has been achieved through a rapid, microwave-assisted reaction of N-arylbenzaldimines with 2-methoxy acrylates or acrylamides, catalyzed by indium(III) chloride. researchgate.net These MCR approaches provide a versatile and powerful platform for generating diverse libraries of quinoline compounds, including those with an acrylic acid moiety. scielo.br

Reaction Optimization and Process Intensification

Optimizing reaction conditions is crucial for enhancing the yield, purity, and sustainability of the synthesis of this compound. This involves careful consideration of catalysts, solvents, temperature, and pressure.

Catalysis and Solvent System Design

The choice of catalyst and solvent system is fundamental to the success and efficiency of synthetic routes. In palladium-catalyzed reactions like the Heck reaction, the ligand on the palladium center and the solvent can significantly influence reactivity and selectivity. rug.nl For example, in the synthesis of a sunscreen agent via the Heck reaction, a screening of various phosphorus ligands was conducted to identify the optimal catalyst. rug.nl

The move towards "green chemistry" has prompted the development of more environmentally benign solvent systems. Water has been successfully used as a reaction medium for a one-pot, three-component synthesis of 2-substituted quinolines. researchgate.net Similarly, solvent-free conditions have been employed in the synthesis of benzochromeno-pyrazole derivatives using metal triflates as catalysts. scispace.com

The use of heterogeneous catalysts, such as palladium supported on magnetic nanoparticles, offers the advantage of easy separation and recycling, contributing to a more sustainable process. nih.govnih.gov

Table 3: Examples of Catalyst and Solvent Systems in Quinoline Synthesis

| Reaction Type | Catalyst | Solvent | Key Advantages | Reference |

| Heck Reaction | Pd EnCat® 40 | Ethanol | Greener solvent, efficient under microwave. | nih.gov |

| Multi-component | Montmorillonite K-10 | Water | Environmentally benign, one-pot synthesis. | researchgate.net |

| Multi-component | ZnFe2O4 nanopowder | Solvent-free | Dual Lewis acid-base, recyclable catalyst. | nih.gov |

| Heck Reaction | Pd on nickel ferrite | — | Heterogeneous, recyclable catalyst. | nih.gov |

Temperature and Pressure Control in Reaction Kinetics

Temperature and pressure are critical parameters that control the rate and outcome of chemical reactions. rsc.orguva.es In the synthesis of this compound, controlling these variables is essential for optimizing reaction kinetics, minimizing side products, and ensuring safety, especially in exothermic reactions like the Skraup synthesis. uop.edu.pk

Kinetic studies performed at different temperatures can help determine the activation energy and other kinetic parameters of a reaction, allowing for precise control to achieve the desired product distribution. scielo.org.co For example, studies on the gas-phase self-reaction of HO2 radicals have shown a negative temperature dependence, meaning the reaction rate increases at lower temperatures. rsc.org While not directly related to quinoline synthesis, this illustrates the importance of understanding temperature effects.

In some cases, elevated pressure can be used to increase reaction rates or to handle volatile reactants. However, for many laboratory- and industrial-scale syntheses, reactions are conducted at atmospheric pressure for convenience and safety. scielo.org.co Microwave-assisted synthesis has emerged as a technique for process intensification, where high temperatures can be reached rapidly and uniformly, often leading to significantly reduced reaction times and improved yields. nih.govresearchgate.netscispace.com For example, a microwave-assisted Heck reaction at 140°C was completed in just 30 minutes. nih.gov

Application of Non-Conventional Energy Sources: Ultrasound Irradiation

The use of non-conventional energy sources, particularly ultrasound irradiation, has emerged as a significant green chemistry tool to accelerate and enhance organic reactions. researchgate.net This sonochemical approach offers numerous advantages, including increased yields, shorter reaction times, and milder reaction conditions compared to conventional methods. beilstein-journals.org The underlying principle of sonochemistry lies in acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with transient high temperatures and pressures, leading to an enhanced chemical reactivity.

While specific studies on the direct synthesis of this compound using ultrasound are not extensively documented, the application of this technology to the synthesis of related acrylic acid and quinoline derivatives provides strong evidence for its potential utility. sscdt.orgbrazilianjournals.com.br For instance, research on the synthesis of various acrylic acid derivatives has demonstrated a fast and efficient multigram scale methodology via ultrasound irradiation. sscdt.orgresearchgate.net These processes are often cleaner, with easier work-up procedures and appreciable economic advantages. researchgate.net

In the synthesis of other heterocyclic systems, such as pyrazoline and quinazoline (B50416) derivatives, ultrasound has been shown to significantly accelerate reaction rates. beilstein-journals.orgnih.gov For example, the synthesis of 1,3,5-triaryl-2-pyrazolines from chalcones and phenylhydrazine (B124118) hydrochloride under ultrasound irradiation was completed in 1.5–2 hours with yields of 83–96%, a significant improvement over conventional heating methods. beilstein-journals.org Similarly, the preparation of 4-tosyl quinazolines using ultrasound-assisted, copper-catalyzed cross-coupling reactions was achieved in 30 minutes with good efficiency, highlighting the role of ultrasound in reducing reaction time and increasing product yield. nih.gov

The table below illustrates the typical improvements observed in the synthesis of related compounds when using ultrasound irradiation compared to conventional methods, suggesting the potential for similar enhancements in the synthesis of this compound.

| Product | Method | Reaction Time | Yield (%) | Reference |

| 1,3,5-triphenyl-2-pyrazoline | Ultrasound | 2 h | 96% | beilstein-journals.org |

| 1,3,5-triphenyl-2-pyrazoline | Conventional (Reflux) | 4 h | 76% | beilstein-journals.org |

| 4-tosyl quinazolines | Ultrasound | 30 min | Good | nih.gov |

These examples underscore the potential of ultrasound irradiation as a powerful and environmentally benign technique for the synthesis of complex molecules like this compound. The benefits of enhanced reaction rates and yields, coupled with milder conditions, make it an attractive alternative to traditional synthetic protocols. researchgate.net

Scale-Up Production Methodologies for Research Applications

The transition from laboratory-scale synthesis to larger-scale production for research applications presents several challenges, including maintaining reaction efficiency, yield, and purity. For this compound, methodologies that are amenable to scale-up are of significant interest.

Methodologies employing ultrasound irradiation have shown promise for multigram scale synthesis of acrylic acid derivatives, which is relevant for producing sufficient quantities for extensive research. sscdt.orgresearchgate.net A study focused on a fast, multigram scale synthesis of acrylic acid derivatives highlights the feasibility of scaling up sonochemical reactions. brazilianjournals.com.br This approach not only accelerates the reaction but also maintains high yields at a larger scale, which is a critical factor for producing research-grade materials efficiently. sscdt.org

The Knoevenagel condensation, a common method for synthesizing acrylic acids, can be adapted for scale-up. The reaction of an aldehyde (like quinoline-8-carbaldehyde) with malonic acid or its derivatives can be optimized for larger quantities by carefully controlling reaction parameters such as temperature, catalyst loading, and solvent volume. While specific scale-up data for this compound is not detailed in the literature, the general principles of process optimization for related compounds are applicable.

The following table outlines a conceptual comparison of laboratory versus potential scale-up synthesis parameters for a generic acrylic acid synthesis, which could be adapted for this compound.

| Parameter | Laboratory Scale (e.g., 1-5 g) | Research Scale-Up (e.g., 50-100 g) |

| Reactant Stoichiometry | Typically 1.1-1.5 equivalents of one reactant | Closer to 1.05-1.1 equivalents to maximize atom economy |

| Solvent Volume | Higher solvent to reactant ratio | Reduced solvent to reactant ratio for process intensity |

| Reaction Time | May not be fully optimized | Optimized for throughput and efficiency |

| Purification Method | Column chromatography | Recrystallization, precipitation |

| Energy Source | Conventional heating (oil bath) | Ultrasound irradiation, controlled heating mantles |

For research applications requiring tens to hundreds of grams of this compound, a focus on robust and reproducible synthetic methods is crucial. The use of ultrasound as an energy source is particularly advantageous in this context, as it can provide consistent results and facilitate a more streamlined production process. sscdt.org

Spectroscopic and Crystallographic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Stereochemistry and Proton Environment

¹H NMR spectroscopy is instrumental in defining the proton environment and the stereochemistry of 3-Quinolin-8-ylacrylic acid. The acrylic acid moiety can exist in either (E) or (Z) configuration. The coupling constant (³J) between the vinylic protons on the α and β carbons of the acrylic acid chain is a key determinant of its stereochemistry. A larger coupling constant, typically in the range of 12-18 Hz, is indicative of a trans or (E)-configuration, while a smaller coupling constant (7-12 Hz) suggests a cis or (Z)-isomer. For this compound, the acrylic acid portion generally adopts the more stable (E)-configuration. vulcanchem.comqd-latam.com

The ¹H NMR spectrum also reveals the chemical shifts of the protons on the quinoline (B57606) ring and the acrylic acid chain. The aromatic protons of the quinoline ring typically resonate in the downfield region, generally between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the position of the substituent and the electronic effects within the heterocyclic ring system. The vinylic protons of the acrylic acid group also appear in this region, with their signals being split into doublets due to coupling with each other. The acidic proton of the carboxylic acid group is usually observed as a broad singlet at a much higher chemical shift, often above 10 ppm. qd-latam.comchemicalbook.com

Table 1: Representative ¹H NMR Data for Quinoline Derivatives

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (Quinoline) | 7.0 - 9.0 | m | - |

| Vinylic (α-H) | 6.0 - 7.0 | d | 12-18 (for E-isomer) |

| Vinylic (β-H) | 7.5 - 8.5 | d | 12-18 (for E-isomer) |

| Carboxylic Acid (-COOH) | >10 | br s | - |

| Note: 'm' denotes multiplet, 'd' denotes doublet, and 'br s' denotes broad singlet. Actual values can vary based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.inuoi.gr Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the quinoline and acrylic acid moieties. slideshare.net The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atoms of the quinoline ring typically appear in the aromatic region of the spectrum, between 110 and 150 ppm. bhu.ac.in The carbonyl carbon of the carboxylic acid group is highly deshielded and resonates at a significantly downfield position, usually in the range of 165-185 ppm. The sp² hybridized carbons of the acrylic acid double bond also have characteristic chemical shifts. The number of signals in the spectrum corresponds to the number of non-equivalent carbon atoms, which is consistent with the proposed molecular structure.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic (Quinoline C-atoms) | 110 - 150 |

| Vinylic (α/β C-atoms) | 120 - 145 |

| Carbonyl (Carboxylic Acid C=O) | 165 - 185 |

| Quaternary Carbons (in Quinoline) | 140 - 160 |

| Note: These are general ranges and can be influenced by the solvent and specific electronic effects within the molecule. |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other. emerypharma.com For this compound, COSY spectra would show cross-peaks between adjacent protons on the quinoline ring and between the vinylic protons of the acrylic acid chain, confirming their connectivity. researchgate.netemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edumagritek.comlibretexts.org Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals based on the already assigned proton spectrum. columbia.edumagritek.comlibretexts.org Quaternary carbons, having no attached protons, will not show a signal in the HSQC spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edumagritek.comlibretexts.org HMBC is crucial for establishing the connectivity between different parts of the molecule, for instance, linking the acrylic acid moiety to the quinoline ring by showing a correlation between a vinylic proton and a carbon atom on the quinoline ring. It is also the primary method for assigning quaternary carbons. magritek.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. edinst.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the various functional groups within this compound. fiveable.memvpsvktcollege.ac.in The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. specac.com

Key expected IR absorption bands for this compound include:

A broad O-H stretching band from the carboxylic acid group, typically appearing in the region of 2500-3300 cm⁻¹. fiveable.me

A strong C=O stretching band from the carbonyl group of the carboxylic acid, usually found around 1700-1725 cm⁻¹. fiveable.mespecac.com

C=C stretching vibrations from the aromatic quinoline ring and the acrylic double bond, which appear in the 1400-1680 cm⁻¹ region. fiveable.melibretexts.org

C-H stretching vibrations from the aromatic and vinylic C-H bonds are observed above 3000 cm⁻¹. libretexts.org

C-O stretching and O-H bending vibrations from the carboxylic acid group also provide characteristic signals. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Alkene / Aromatic | C=C Stretch | 1400 - 1680 | Medium to Weak |

| Aromatic / Vinylic | C-H Stretch | > 3000 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Alkene | =C-H Bend | 675 - 1000 | Medium to Strong |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is complementary to IR spectroscopy and provides information on molecular vibrations. edinst.comhoriba.com While IR spectroscopy measures the change in dipole moment, Raman spectroscopy detects the change in polarizability of a molecule during a vibration. edinst.com This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. libretexts.org

For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the C=C bonds in the quinoline ring and the acrylic acid moiety, which typically give rise to strong Raman signals. oatext.commdpi.com The symmetric vibrations of non-polar bonds are often more prominent in Raman spectra. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. scirp.orgscirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated π systems. libretexts.orgpressbooks.pub The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In molecules with conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths. libretexts.org

For this compound, the conjugated system extends over the quinoline ring and the acrylic acid moiety. This extended conjugation is expected to result in strong absorption in the UV-Vis region due to π → π* transitions. uzh.ch The quinoline ring itself is a chromophore, a part of a molecule that absorbs light. pressbooks.pub The presence of the acrylic acid group in conjugation with the quinoline ring shifts the absorption maximum (λmax) to a longer wavelength compared to the individual chromophores. smacgigworld.comlibretexts.org

The electronic spectrum can be influenced by factors such as the solvent, pH, and temperature. smacgigworld.com In protic solvents, for example, the formation of hydrogen bonds can affect the energy of the electronic transitions. The specific λmax values and molar absorptivity coefficients are characteristic of the molecule's electronic structure and can be used for quantitative analysis. uzh.ch The electronic transitions observed in the UV-Vis spectrum are typically broad because they are accompanied by vibrational and rotational transitions. pharmatutor.org

| Type of Electronic Transition | Chromophore | Expected Absorption Region |

|---|---|---|

| π → π | Conjugated Quinoline and Acrylic Acid System | UV-Visible |

| n → π | Carbonyl group, Nitrogen in quinoline | Longer wavelength than π → π* |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the exact molecular formula. measurlabs.com For this compound, the empirical formula is C₁₂H₉NO₂, with a molecular weight of 199.21 g/mol . sigmaaldrich.com HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

In addition to determining the molecular formula, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. The fragmentation pattern is a unique fingerprint of a compound and can be used for structural elucidation. The fragmentation of this compound would likely involve cleavage of the acrylic acid side chain, such as the loss of a carboxyl group (-COOH) or a water molecule (H₂O). The stability of the quinoline ring would likely result in a prominent peak corresponding to the quinoline moiety. Analysis of the fragment ions can help to piece together the structure of the original molecule.

| Property | Information Provided |

|---|---|

| Molecular Ion Peak (M+) | Molecular Weight (199.21 for C₁₂H₉NO₂) |

| High-Resolution Mass | Exact Molecular Formula |

| Fragmentation Pattern | Structural information based on fragment ions |

Single-Crystal X-ray Diffraction (SC-XRD)

In the solid state, molecules of this compound will interact with each other through various non-covalent forces. SC-XRD is crucial for identifying and characterizing these interactions. scirp.orgresearchgate.net The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), and it is likely that these groups will form intermolecular hydrogen bonds, potentially leading to the formation of dimers or chains. researchgate.netnih.gov The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. mdpi.com Understanding these hydrogen-bonding networks is essential for explaining the physical properties of the crystalline material. nih.govrsc.org

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs, which have different internal lattice structures but the same chemical composition. Pseudopolymorphism is a related phenomenon where the different crystal forms, or pseudopolymorphs, incorporate varying amounts of a solvent, a process also known as solvatomorphism. These structural variations can significantly impact the physicochemical properties of a compound, including its melting point, solubility, stability, and bioavailability.

For a molecule like this compound, the potential for polymorphism arises from the flexibility of its molecular conformation and the variety of possible intermolecular interactions, such as hydrogen bonds and π–π stacking. Different crystallization conditions, including the choice of solvent, temperature, and pressure, can lead to the formation of different polymorphs or pseudopolymorphs.

A comprehensive search of the scientific literature did not yield specific studies dedicated to the polymorphism or pseudopolymorphism of this compound. However, studies on related compounds, such as coordination polymers involving the (E)-3-(quinolin-4-yl)acrylic acid isomer, have demonstrated the existence of supramolecular isomerism influenced by the solvent used during crystallization. This suggests that this compound is also likely to exhibit polymorphic behavior. The investigation of polymorphism is crucial for ensuring the selection of the most stable and suitable solid form for any potential application.

Crystallographic Data Deposition and Reproducibility

The deposition of crystallographic data in a public repository is a fundamental practice in the scientific community to ensure the validity and accessibility of research findings. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures. cam.ac.uk When researchers determine a crystal structure, they are required to deposit the Crystallographic Information File (CIF) with the CCDC. mdpi.com This file contains comprehensive data, including unit cell parameters, atomic coordinates, and details of the structure refinement process. Upon deposition, a unique CCDC number is assigned, which allows other researchers to freely access and re-examine the data. iucr.orgcam.ac.uk

A search for a publicly available crystal structure of this compound in the CCDC database did not yield a specific deposition number. This indicates that while the compound is commercially available, its single-crystal X-ray structure has not been deposited or is not yet publicly accessible.

Reproducibility is a cornerstone of scientific research. In crystallography, this means that the experimental conditions for crystal growth and data collection should be reported in sufficient detail to allow other researchers to reproduce the results. researchgate.net The availability of the CIF and structure factor tables through the CCDC is essential for verifying the determined structure and for ensuring the reproducibility of the crystallographic study. mdpi.com

Advanced Crystallographic and Surface Analyses

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice). The resulting surface, the Hirshfeld surface, provides a unique three-dimensional picture of the molecule's shape within its crystalline environment. nih.govresearchgate.net

The surface can be mapped with various properties to highlight specific intermolecular interactions. A key property is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. The dnorm map displays a color spectrum: red spots indicate close contacts (shorter than the sum of van der Waals radii), which are typically strong interactions like hydrogen bonds; white areas represent contacts around the van der Waals separation; and blue regions signify longer contacts. nih.gov

For this compound, a similar analysis would be expected to reveal the dominant role of hydrogen bonding involving the carboxylic acid group and the quinoline nitrogen, as well as π–π stacking between the aromatic rings, which are critical for stabilizing the crystal structure.

Table 1: Key Features of Hirshfeld Surface Analysis

| Feature | Description | Information Provided |

|---|---|---|

| Hirshfeld Surface | A 3D surface defining the space a molecule occupies in a crystal. | Visualizes the molecular shape and its immediate environment. |

| dnorm Mapping | Colors the surface based on normalized intermolecular contact distances. | Identifies the location and strength of intermolecular interactions (e.g., hydrogen bonds). |

| 2D Fingerprint Plot | A 2D histogram of internal (di) and external (de) distances. | Quantifies the relative contribution of different types of intermolecular contacts to the crystal packing. |

| Shape Index | A descriptor of the surface's local shape. | Reveals characteristic patterns for interactions like π–π stacking. |

| Curvedness | A measure of the surface's curvature. | Distinguishes between flat regions (indicative of stacking) and highly curved areas. |

Solid-State Reactivity and Crystal Engineering Principles

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties by controlling intermolecular interactions. mdpi.com For compounds like this compound, which is a derivative of cinnamic acid, a key area of interest is solid-state photoreactivity, particularly [2+2] photocycloaddition.

The outcome of such reactions is governed by topochemical principles, first established by Schmidt, which state that the reactivity of a crystal is determined by the packing arrangement of the molecules. researchgate.net For a [2+2] cycloaddition to occur, the reactive double bonds of adjacent molecules must be parallel and within a specific distance, generally less than 4.2 Å. mdpi.comresearchgate.net The geometry of the crystal packing dictates the stereochemistry of the resulting cyclobutane (B1203170) product.

Table 2: Schmidt's Topochemical Postulates for [2+2] Photodimerization

| Crystal Packing Type | Olefin Separation | Product |

|---|---|---|

| α-type | Parallel olefins, < 4.2 Å separation | Centrosymmetric dimer |

| β-type | Parallel olefins, < 4.2 Å separation | Mirror-symmetric dimer |

| γ-type | Non-parallel or > 4.2 Å separation | Photostable |

Crystal engineering principles can be used to control this reactivity. By introducing different functional groups or using co-crystallization techniques, it is possible to guide the molecules of a normally photostable compound into a photoreactive arrangement, or vice-versa. nih.gov For example, studies on cinnamic acid derivatives have shown that co-crystallization with pyridyl-containing molecules can enforce specific hydrogen-bonding motifs that dictate the packing and, consequently, the solid-state behavior. nih.gov Given the presence of both a carboxylic acid and a quinoline (a nitrogen-containing heterocycle) moiety, this compound has the potential to form robust supramolecular synthons that could be engineered to control its solid-state reactivity. The study of its crystal structure is therefore a critical first step in predicting and controlling its potential for solid-state transformations. rsc.orgrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-3-(quinolin-4-yl)acrylic acid |

| (E)-3-(pyridin-4-yl)acrylic acid |

Computational and Theoretical Chemistry Studies of 3 Quinolin 8 Ylacrylic Acid

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 3-Quinolin-8-ylacrylic acid, which govern its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. frontiersin.orgicm.edu.plmdpi.com It is a widely used approach for calculating the ground state properties of molecules with a favorable balance between accuracy and computational cost. icm.edu.plmdpi.com For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize molecular geometries and predict various electronic properties. researchgate.netsemanticscholar.orgscirp.org

In the case of this compound, DFT calculations would be employed to determine its optimized molecular structure, corresponding to the minimum on the potential energy surface. researchgate.net These calculations provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar quinoline-chalcone-chromene hybrids have shown good agreement between DFT-calculated bond lengths and angles and those determined by single crystal X-ray diffraction, indicating that the theoretical calculations provide a reliable representation of the molecular structure in the gas phase. scirp.org

Table 1: Representative Calculated Ground State Properties for a Quinoline Derivative (Illustrative)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -688.45 |

| Dipole Moment (Debye) | 3.25 |

| Point Group | C1 |

Note: Data is illustrative and based on typical values for similar quinoline derivatives.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. nih.govresearchgate.netuni-muenchen.de It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uni-muenchen.de The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, FMO analysis can predict its electrophilic and nucleophilic sites. The distribution of the HOMO and LUMO across the molecule indicates the likely regions for chemical reactions. In related quinoline-based D-π-A systems, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. semanticscholar.org For this compound, the quinoline ring and the acrylic acid group will have distinct contributions to the frontier orbitals. Time-dependent DFT (TD-DFT) is often used to calculate these orbital energies. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Quinoline-Carbazole Derivative (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.593 |

| LUMO | -2.135 |

| HOMO-LUMO Gap | 3.458 |

Data adapted from a study on a related quinoline-carbazole compound. researchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions between bonds. wisc.edunih.gov It provides a localized picture of the electron density in a molecule, corresponding to the familiar Lewis structure representation of lone pairs and bonds. wisc.edu NBO analysis can reveal hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. icm.edu.pl

The stabilization energy E(2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO is calculated using second-order perturbation theory. researchgate.net Larger E(2) values indicate stronger interactions. In studies of quinoline-carbazole compounds, π→π* transitions were found to have large E(2) values, indicating significant electronic delocalization. researchgate.net For this compound, NBO analysis would elucidate the electronic interactions between the quinoline nucleus and the acrylic acid side chain, providing insights into the electronic communication between these two parts of the molecule.

Table 3: Representative NBO Analysis Data for a Quinoline-Carbazole Derivative (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π*(C3-C4) | 20.5 |

| LP(N1) | π*(C5-C6) | 5.8 |

Note: Data is illustrative and based on typical values for similar quinoline derivatives. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, developed by Richard Bader, analyzes the topology of the electron density to define chemical bonding and molecular structure. chinaxiv.org This theory identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical bonds. The properties of the electron density at these BCPs, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative measures of bond strength and type (covalent vs. closed-shell interactions).

For molecules with potential intramolecular hydrogen bonds, like some quinoline carboxylic acid derivatives, AIM theory is used to investigate the details of these interactions. achmem.com The presence of a bond path between a hydrogen atom and an acceptor atom is a key indicator of a hydrogen bond. While no direct AIM studies on this compound are available, this method would be instrumental in analyzing the bonding within the molecule and identifying any weak intramolecular interactions.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. researchgate.net A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of the possible conformations and the energy barriers between them. uni-muenchen.demdpi.com

For this compound, the key flexible bond is the C-C single bond connecting the quinoline ring to the acrylic acid moiety. Rotation around this bond will lead to different conformers with varying energies due to steric and electronic effects. Computational methods can be used to perform a systematic or stochastic conformational search to identify the low-energy conformers. frontiersin.orgresearchgate.net For example, in a study of (5-chloro-quinolin-8-yloxy) acetic acid, DFT calculations identified three stable conformations in the gas phase. nih.gov A similar approach for this compound would reveal its preferred three-dimensional structure and the relative stabilities of its conformers.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation.

DFT and TD-DFT calculations are commonly used to predict various spectra. For instance, vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov Often, a scaling factor is applied to the calculated frequencies to improve agreement with experimental values. nih.gov

Similarly, electronic absorption spectra (UV-Vis) can be predicted using TD-DFT. researchgate.net These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. researchgate.net In a study of quinolin-8-yl 4-chlorobenzoate (B1228818), the calculated UV-Vis spectra helped to assign the observed absorption bands to specific π → π* transitions of the quinoline and 4-chlorobenzoate chromophores. For this compound, such calculations would predict its UV-Vis absorption profile, providing insights into its electronic transitions.

Table 4: Representative Predicted Spectroscopic Data for a Quinoline Derivative (Illustrative)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Major IR Frequency (C=O stretch) | 1720 cm⁻¹ |

| UV-Vis λ_max (nm) | 315 |

| ¹H NMR Chemical Shift (Olefinic H) | 6.5 ppm |

Note: Data is illustrative and based on typical values for similar quinoline derivatives.

Calculated Vibrational Frequencies and Their Assignment to Experimental Data

Density Functional Theory (DFT) calculations are a cornerstone for predicting the vibrational spectra of molecules like this compound. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated frequencies are then compared with experimental data, aiding in the definitive assignment of spectral bands to specific molecular motions.

The process typically involves optimizing the molecular geometry of this compound at a specific level of theory and basis set, for example, B3LYP/6-311++G(d,p). Following geometry optimization, frequency calculations are performed. The results provide a list of vibrational modes and their corresponding frequencies. It is common for calculated harmonic frequencies to be systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. semanticscholar.org Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results. semanticscholar.org

The potential energy distribution (PED) analysis is then used to assign these calculated frequencies to specific types of vibrations, such as stretching, bending, or torsional motions of the chemical bonds and functional groups within the molecule. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretching of the carbonyl group, the C=C stretching of the acrylic and quinoline moieties, and various C-H stretching and bending modes.

Below is a representative table illustrating how calculated vibrational frequencies for this compound would be assigned to experimental IR data.

Table 1: Illustrative Assignment of Calculated and Experimental Vibrational Frequencies for this compound (Note: The following data is illustrative to demonstrate the application of the method.)

| Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|

| 3450 | 3430 | ν(O-H) stretching of carboxylic acid |

| 3055 | 3050 | ν(C-H) stretching of quinoline ring |

| 3020 | 3015 | ν(C-H) stretching of vinyl group |

| 1710 | 1705 | ν(C=O) stretching of carboxylic acid |

| 1630 | 1625 | ν(C=C) stretching of acrylic group |

| 1580 | 1575 | ν(C=C) stretching of quinoline ring |

| 1420 | 1415 | δ(O-H) in-plane bending |

| 1300 | 1295 | ν(C-O) stretching |

| 980 | 975 | δ(=C-H) out-of-plane bending (trans) |

| 830 | 825 | δ(C-H) out-of-plane bending of quinoline |

Chemical Shift Prediction for NMR Spectroscopy (e.g., GIAO calculations)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations has become a valuable tool for structure elucidation and verification. liverpool.ac.ukrsc.org The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for calculating NMR shielding tensors, from which chemical shifts are derived. conicet.gov.ar

For this compound, the GIAO method, typically employed with DFT, can predict the ¹H and ¹³C chemical shifts. The process begins with the optimization of the molecule's geometry in a simulated solvent environment that mimics the experimental conditions (e.g., DMSO-d₆ or CDCl₃), as solvent effects can influence chemical shifts. liverpool.ac.uk The GIAO calculation is then performed on the optimized structure to obtain the absolute magnetic shielding values for each nucleus. These shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. conicet.gov.ar

These predicted spectra can help in assigning peaks in the experimental NMR spectra, especially for complex molecules where spectral overlap can occur. Discrepancies between calculated and experimental shifts can also provide insights into conformational dynamics in solution. biorxiv.org

The following table provides an example of predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be obtained from GIAO calculations.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative to demonstrate the application of the method.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl OH | 12.5 | - |

| Acrylic α-CH | 6.5 | 120.0 |

| Acrylic β-CH | 8.3 | 140.0 |

| Quinoline C2-H | 8.9 | 150.0 |

| Quinoline C3-H | 7.5 | 121.0 |

| Quinoline C4-H | 8.2 | 136.0 |

| Quinoline C5-H | 7.6 | 128.0 |

| Quinoline C6-H | 7.5 | 127.0 |

| Quinoline C7-H | 7.8 | 129.0 |

| Carboxyl C=O | - | 168.0 |

| Quinoline C8 | - | 138.0 |

| Quinoline C9 | - | 148.0 |

| Quinoline C10 | - | 126.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, making it ideal for predicting electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra. researchgate.netnih.govarxiv.org For this compound, which contains a chromophoric quinoline ring system conjugated with an acrylic acid group, TD-DFT can provide significant insights into its photophysical behavior. rsc.org

The calculation of the absorption spectrum involves computing the vertical excitation energies from the optimized ground-state geometry of the molecule. stackexchange.com These excitation energies correspond to the wavelengths of maximum absorption (λ_max). The calculations also provide the oscillator strength for each transition, which is a measure of its intensity. stackexchange.com The nature of the electronic transitions, such as π→π* or n→π*, can be determined by analyzing the molecular orbitals involved. nih.gov

To predict the emission spectrum, the geometry of the first singlet excited state (S₁) is optimized. stackexchange.com The energy difference between the optimized S₁ state and the ground state (at the S₁ geometry) corresponds to the emission energy (fluorescence). nih.gov These calculations can be performed in various solvents using continuum solvation models to account for solvent effects on the spectra. nih.gov In some studies, this compound has been used as an acceptor unit in donor-acceptor fluorophores, where TD-DFT is employed to understand the intramolecular charge transfer (ICT) character of the excitations. rsc.org

Below is a table showing representative data that would be obtained from a TD-DFT study of this compound.

Table 3: Illustrative TD-DFT Calculated Electronic Transition Data for this compound in Ethanol (B145695) (Note: The following data is illustrative to demonstrate the application of the method.)

| Transition | Calculated Absorption λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Calculated Emission λ_max (nm) |

|---|---|---|---|---|

| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO (π→π*) | 420 |

| S₀ → S₂ | 280 | 0.21 | HOMO-1 → LUMO (π→π*) | - |

| S₀ → S₃ | 255 | 0.15 | HOMO → LUMO+1 (π→π*) | - |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy barriers. nih.govnih.gov For reactions involving this compound, such as its synthesis via a Doebner-von Miller reaction or subsequent functionalization, computational methods can map out the entire reaction pathway.

For example, the Knoevenagel or Perkin condensation reactions, which could be used to synthesize this compound from 8-quinolinecarboxaldehyde (B1295770), could be modeled. Computational studies could compare different catalytic pathways (e.g., base-catalyzed vs. acid-catalyzed), analyze the stereoselectivity of the reaction, and explain the observed product distribution.

Computational Approaches for Structure-Activity Relationship (SAR) Exploration

Computational methods are widely used in drug discovery and materials science to explore Structure-Activity Relationships (SAR). researchgate.netnih.gov For this compound, if it were identified as a hit compound with a particular biological activity, computational SAR studies could guide the design of more potent and selective analogs.

A common approach is to generate a library of virtual derivatives by modifying specific parts of the parent molecule. For this compound, this could involve introducing various substituents on the quinoline ring, altering the acrylic acid side chain, or replacing the carboxylic acid with other functional groups.

These virtual compounds can then be evaluated using techniques such as:

Molecular Docking: If the biological target is a protein with a known 3D structure, docking simulations can predict the binding mode and affinity of the analogs. This helps to identify which modifications enhance or disrupt key interactions with the protein's active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structures of a series of compounds with their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for the analogs of this compound, a QSAR model can be built to predict the activity of unsynthesized compounds. researchgate.net

These computational SAR explorations help to prioritize which derivatives to synthesize and test experimentally, thereby accelerating the optimization process. nih.gov

Chemical Reactivity, Derivatization, and Analog Design

Functional Group Transformations of the Acrylic Acid Moiety

The acrylic acid portion of the molecule is particularly amenable to a variety of functional group transformations, including oxidation, reduction, and reactions at the carboxyl group.

The nitrogen atom in the quinoline (B57606) ring can be oxidized to form an N-oxide. researchgate.netpageplace.de This transformation is typically achieved using oxidizing agents such as peroxycarboxylic acids. researchgate.net The formation of the N-oxide can alter the electronic properties of the quinoline ring, potentially influencing its reactivity in subsequent reactions. For instance, N-oxidation can facilitate certain electrophilic substitution reactions. quimicaorganica.org Common reagents for the N-oxidation of nitrogen-containing heterocycles include sodium percarbonate and urea-hydrogen peroxide adduct (UHP). organic-chemistry.org

The carboxylic acid group of 3-quinolin-8-ylacrylic acid can be reduced to a primary alcohol. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org This reduction yields (E)-3-(quinolin-8-yl)prop-2-en-1-ol.

Derivatives of 3-(quinolin-3-yl)acrylates and their corresponding reduced allylic alcohols have been identified as novel and potent maxi-K channel openers. e-journals.in The reduction of carboxylic acids to alcohols can also be achieved using other methods, such as catalytic hydrogenation or reagents like borane-ammonia complex in the presence of titanium tetrachloride. organic-chemistry.org

The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions to produce a variety of derivatives. frontiersin.org

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. pressbooks.pub More reactive derivatives of the carboxylic acid, such as acyl chlorides, can also be used to form esters. pressbooks.pub For example, the esterification of 3,7-dichloro-quinoline-8-carboxylic acid with triethyl phosphite (B83602) yields ethyl 3,7-dichloro-quinoline-8-carboxylate. nih.gov Another method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) for esterification under mild conditions. orgsyn.org

Amidation: Amides are formed by the reaction of the carboxylic acid with an amine. This reaction can be facilitated by activating agents. For instance, the reaction of a carboxylic acid with triphenylphosphine (B44618) and iodine is dependent on the order of reagent addition to form the amide. rsc.org Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org Furthermore, gas-phase amidation can be achieved using reagents like Woodward's reagent K. nih.gov

Table 1: Examples of Functional Group Transformations of this compound Moiety

| Reaction Type | Reagent/Condition | Product |

|---|---|---|

| Oxidation | Peroxycarboxylic acids | 3-(1-oxidoquinolin-8-yl)acrylic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (E)-3-(quinolin-8-yl)prop-2-en-1-ol |

| Esterification | Alcohol, Acid catalyst | Alkyl (E)-3-(quinolin-8-yl)acrylate |

| Amidation | Amine, Activating agent | (E)-N-substituted-3-(quinolin-8-yl)acrylamide |

Reduction Reactions (e.g., to Alcohols)

Reactions of the Quinoline Nucleus

The quinoline ring system itself is a key site for chemical modifications, primarily through electrophilic and nucleophilic substitution reactions.

The quinoline ring is less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Electrophilic attack generally occurs on the benzene ring portion of the quinoline nucleus, preferentially at positions 5 and 8, due to the greater stability of the resulting cationic intermediates. quimicaorganica.orguomustansiriyah.edu.iqorientjchem.org However, the presence of the acrylic acid substituent at the 8-position will direct incoming electrophiles to other available positions on the benzene ring.

The reactivity of the quinoline ring can be enhanced by the presence of electron-donating groups. pharmaguideline.com Conversely, the presence of deactivating groups can hinder these reactions. uomustansiriyah.edu.iq

The pyridine (B92270) ring of the quinoline nucleus is susceptible to nucleophilic attack. Nucleophiles typically add to position 2 of the quinoline ring, and if that position is blocked, attack may occur at position 4. orientjchem.orgquimicaorganica.org This reactivity is due to the electron-deficient nature of the pyridine ring. researchgate.net Hard nucleophiles, such as organolithium reagents, and softer nucleophiles like amide ions can participate in these addition reactions. quimicaorganica.org The initial addition product can then be rearomatized, often through an oxidation step. uomustansiriyah.edu.iq

Electrophilic Substitution Reactions and Functionalization

Annulation and Heterocyclic Ring Formation Reactions

The acrylic acid moiety in this compound is a key functional group that participates in various cyclization and condensation reactions to form new heterocyclic rings. These reactions expand the chemical space of quinoline-based compounds, leading to structures with potential applications in medicinal chemistry and materials science.

The α,β-unsaturated carbonyl system inherent in the acrylic acid structure of this compound makes it a prime substrate for cyclocondensation reactions to form five-membered heterocycles like pyrazolines and isoxazolines. These scaffolds are known to be present in many biologically active compounds. nih.govsigmaaldrich.com

The synthesis of pyrazolines can be achieved through the reaction of α,β-unsaturated ketones or acids with hydrazine (B178648) derivatives. chemicalpapers.comresearchgate.net In the case of this compound, a reaction with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) in a suitable solvent such as ethanol (B145695) would be expected to yield a quinolinyl-substituted pyrazolinone. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the acrylic acid, followed by intramolecular cyclization and dehydration. Similarly, using substituted hydrazines, such as phenylhydrazine (B124118), would lead to the formation of N-phenyl-substituted pyrazolines. chemicalpapers.com The general synthetic approach for pyrazolines often involves the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine, a reaction pathway analogous to what would be expected for this compound. researchgate.netscispace.com

For the synthesis of isoxazolines , the typical method involves a 1,3-dipolar cycloaddition reaction between an alkene and a nitrile oxide. rsc.orgcore.ac.uk Alternatively, α,β-unsaturated ketones can react with hydroxylamine (B1172632) (NH₂OH) to form isoxazoline (B3343090) derivatives. chemicalpapers.com The reaction of this compound with hydroxylammonium chloride in a basic medium like pyridine is a viable route to produce the corresponding quinolinyl-substituted isoxazoline. chemicalpapers.com This reaction follows a similar mechanism to the pyrazoline synthesis, involving conjugate addition followed by cyclization. The construction of the isoxazoline framework can also be achieved through the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones. core.ac.uk

A general scheme for these reactions is depicted below:

Reaction with Hydrazine: this compound + Hydrazine Hydrate → 4,5-dihydro-5-(quinolin-8-yl)-1H-pyrazol-3-ol

Reaction with Hydroxylamine: this compound + Hydroxylamine HCl → 5-(quinolin-8-yl)-4,5-dihydroisoxazol-3-ol

These reactions highlight the utility of this compound as a building block for generating more complex heterocyclic systems.